![molecular formula C22H32O6 B14249874 Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate CAS No. 496955-72-7](/img/structure/B14249874.png)
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate: is a chemical compound known for its unique structure and potential applications in various fields. This compound features two cyclohexyl groups each substituted with a prop-2-en-1-yloxy group, and these are linked by a but-2-enedioate moiety. The presence of both cyclohexyl and alkenyl groups in its structure makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2-[(prop-2-en-1-yl)oxy]cyclohexanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The alkenyl groups in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkenyl groups can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism by which Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate exerts its effects depends on its application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The alkenyl groups can participate in reactions with biological molecules, potentially leading to the formation of reactive intermediates that can affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in that it contains ester groups and a cyclic structure.
2-(1-Cyclohexenyl)cyclohexanone: Shares the cyclohexyl moiety but differs in functional groups.
Uniqueness
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate is unique due to the presence of both alkenyl and cyclohexyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
496955-72-7 |
|---|---|
Fórmula molecular |
C22H32O6 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
bis(2-prop-2-enoxycyclohexyl) but-2-enedioate |
InChI |
InChI=1S/C22H32O6/c1-3-15-25-17-9-5-7-11-19(17)27-21(23)13-14-22(24)28-20-12-8-6-10-18(20)26-16-4-2/h3-4,13-14,17-20H,1-2,5-12,15-16H2 |
Clave InChI |
BMSHQWPBXNUJRJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1CCCCC1OC(=O)C=CC(=O)OC2CCCCC2OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

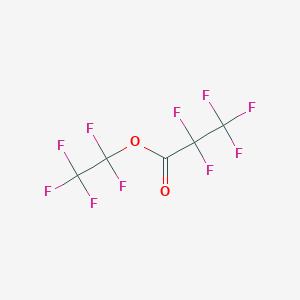
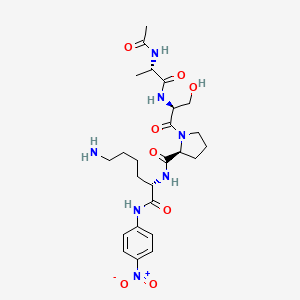
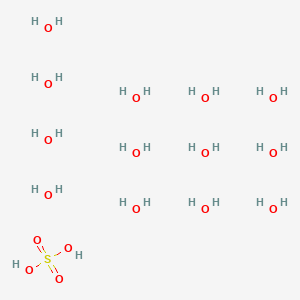
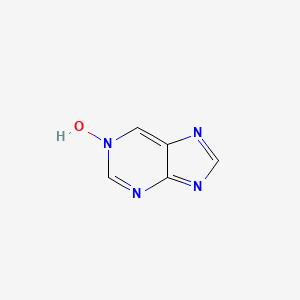
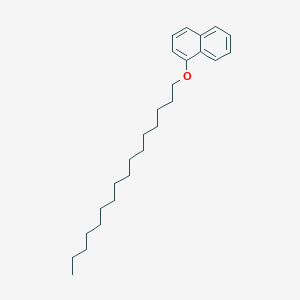
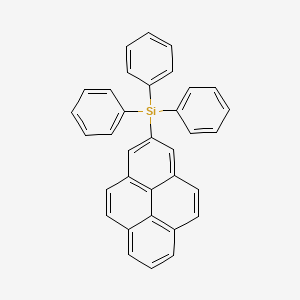

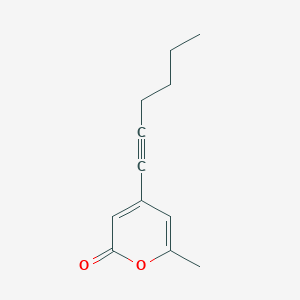
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
